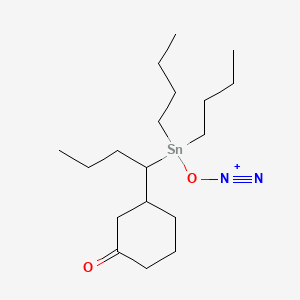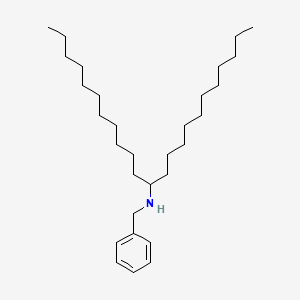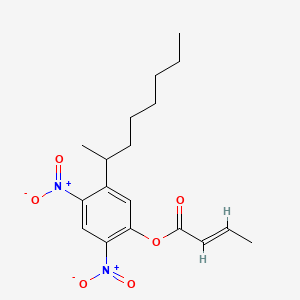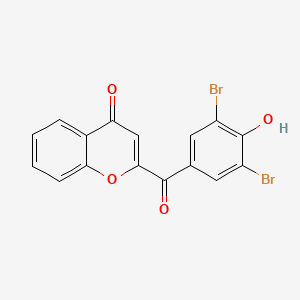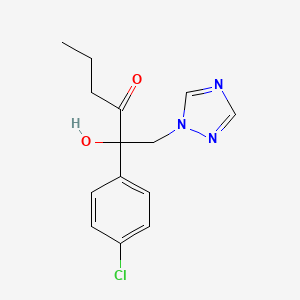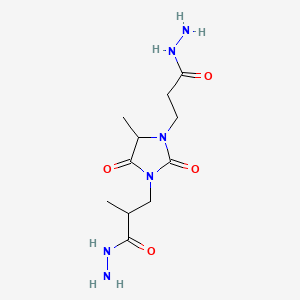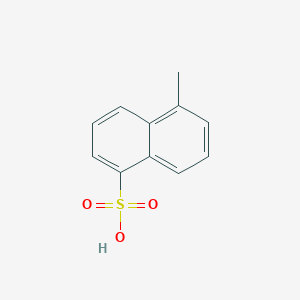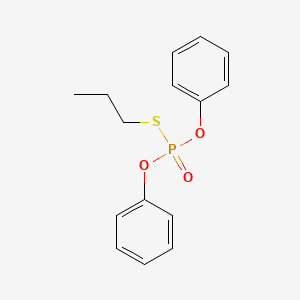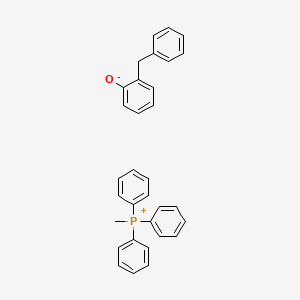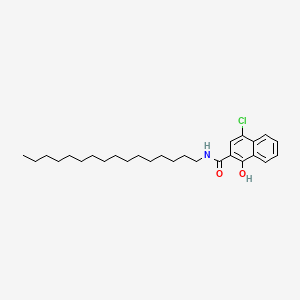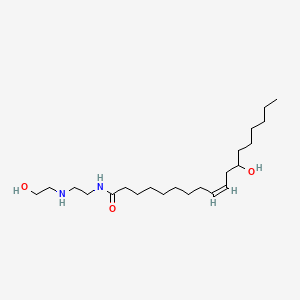
(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide is a complex organic compound that features both hydroxyl and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 12-hydroxy-9-octadecenoic acid with 2-(2-aminoethylamino)ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
Chemistry
In chemistry, (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. Its structure suggests it could interact with various biomolecules, influencing cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that can modulate biological pathways.
Industry
Industrially, this compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers, due to its amphiphilic nature.
作用機序
The mechanism by which (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and other biomolecules, potentially altering their function. This interaction can modulate signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
12-Hydroxy-9-octadecenoic acid: Shares the hydroxyl and double bond features but lacks the amide group.
N-(2-Hydroxyethyl)oleamide: Similar structure but with different functional group positioning.
Uniqueness
(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide is unique due to its combination of hydroxyl, amide, and unsaturated hydrocarbon chain. This combination provides a versatile platform for chemical modifications and potential biological interactions, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
94425-50-0 |
|---|---|
分子式 |
C22H44N2O3 |
分子量 |
384.6 g/mol |
IUPAC名 |
(Z)-12-hydroxy-N-[2-(2-hydroxyethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)24-18-17-23-19-20-25/h9,12,21,23,25-26H,2-8,10-11,13-20H2,1H3,(H,24,27)/b12-9- |
InChIキー |
MXWVBGZSOBZROQ-XFXZXTDPSA-N |
異性体SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)NCCNCCO)O |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCCNCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


